molecular formula C11H6N4O4S2 B12921784 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-51-5

3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B12921784
CAS No.: 62329-51-5
M. Wt: 322.3 g/mol
InChI Key: JYTXSMWAMQOTAB-UHFFFAOYSA-N
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Description

3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique combination of oxadiazole and thiazolidinone rings

Preparation Methods

The synthesis of 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves the reaction of 4-nitrobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide, to form various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. Additionally, the oxadiazole and thiazolidinone rings contribute to the compound’s ability to bind to and inhibit specific enzymes involved in microbial and cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one include other oxadiazole and thiazolidinone derivatives. These compounds often share similar biological activities but differ in their specific structural features and reactivity. For example:

Properties

CAS No.

62329-51-5

Molecular Formula

C11H6N4O4S2

Molecular Weight

322.3 g/mol

IUPAC Name

3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H6N4O4S2/c16-8-5-21-11(20)14(8)10-13-12-9(19-10)6-1-3-7(4-2-6)15(17)18/h1-4H,5H2

InChI Key

JYTXSMWAMQOTAB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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